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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B15586980 Get Quote

JNJ-38877605 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for the proper storage, handling, and experimental use

of JNJ-38877605, a potent and selective c-Met inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605?

JNJ-38877605 is a small-molecule, orally bioavailable, and ATP-competitive inhibitor of the c-

Met receptor tyrosine kinase.[1][2][3] It demonstrates high selectivity for c-Met, with an IC50

value of 4 nM for c-Met kinase activity.[1][4][5] The compound has been a valuable tool in

preclinical research for investigating the role of the HGF/c-Met signaling pathway in cancer.[2]

Q2: What is the mechanism of action of JNJ-38877605?

JNJ-38877605 functions by directly competing with adenosine triphosphate (ATP) for binding to

the catalytic site of the c-Met receptor.[1] This binding prevents the autophosphorylation of the

receptor, a critical step in its activation, thereby inhibiting downstream signaling pathways that

are crucial for cancer cell proliferation, survival, and invasion.[1]

Q3: What are the recommended storage conditions for JNJ-38877605?

Proper storage is crucial to maintain the stability and activity of JNJ-38877605.
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Form Storage Temperature Duration

Powder -20°C ≥ 4 years[5][6]

4°C 2 years[6]

In Solvent (-80°C) -80°C 6 months[6]

In Solvent (-20°C) -20°C 1 month[6]

Q4: How should I prepare stock solutions of JNJ-38877605?

JNJ-38877605 is soluble in DMSO.[4][7] For a 50 mg/mL stock solution, this corresponds to a

concentration of 132.5 mM.[4] It is important to use fresh, anhydrous DMSO, as moisture can

reduce the solubility of the compound.[4] The compound is insoluble in water and ethanol.[4]

Troubleshooting Guide
Issue 1: Precipitate observed in the JNJ-38877605 stock solution.

Cause: The solubility of JNJ-38877605 in DMSO can decrease over time, especially if the

DMSO has absorbed moisture.[4]

Solution:

Warm the solution gently and/or sonicate to aid dissolution.[8]

For future stock preparations, use fresh, high-quality, anhydrous DMSO.

Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and

moisture absorption.[6]

Issue 2: Inconsistent results in cell-based assays.

Cause: Several factors can contribute to variability in cell-based assays.

Solution:
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Cell Line Authentication: Ensure the cell lines used have not been misidentified or

contaminated.

Passage Number: Use cells within a consistent and low passage number range.

Compound Potency: Verify the activity of your JNJ-38877605 stock by performing a dose-

response curve and comparing the IC50 to published values.

Assay Conditions: Standardize all assay parameters, including cell seeding density,

treatment duration, and reagent concentrations.

Issue 3: Lack of in vivo efficacy in animal models.

Cause: In vivo experiments are complex and subject to multiple variables.

Solution:

Compound Formulation and Administration: For oral administration, ensure proper

formulation to achieve desired bioavailability. A described formulation involves propylene

glycol and Tween 80 in D5W.[4] It is recommended to use freshly prepared solutions for in

vivo experiments.[8]

Dosing Regimen: The reported effective dose in some xenograft models is 40 mg/kg/day

administered orally.[4][8]

Tumor Model: Confirm that the chosen xenograft model is dependent on c-Met signaling

for growth and survival.[5]

Species-Specific Metabolism: Be aware that the clinical development of JNJ-38877605

was halted due to species-specific renal toxicity in humans, which was not observed in

rats and dogs.[9][10] This highlights potential differences in metabolism across species

that could impact efficacy and toxicity.

Experimental Protocols
1. c-Met Kinase Inhibition Assay

Objective: To determine the IC50 of JNJ-38877605 against c-Met kinase.
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Methodology:

Prepare serial dilutions of JNJ-38877605 in DMSO.

In a 96-well plate, combine the recombinant human c-Met kinase domain, a suitable

substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.

Add the diluted JNJ-38877605 or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 45 minutes.

Stop the reaction and measure kinase activity using a detection reagent that quantifies

ADP production (e.g., ADP-Glo™ Kinase Assay).[1]

2. Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of JNJ-38877605 on the proliferation of c-Met-dependent

cancer cells.

Methodology:

Seed cancer cells (e.g., EBC1, GTL16, MKN45) in a 96-well plate and allow them to

adhere overnight.[1][2]

Treat the cells with various concentrations of JNJ-38877605 for the desired duration (e.g.,

72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours.

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[1]

3. Western Blotting for c-Met Phosphorylation
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Objective: To assess the inhibitory effect of JNJ-38877605 on c-Met phosphorylation and

downstream signaling.

Methodology:

Culture cells to a suitable confluency and then treat with various concentrations of JNJ-

38877605 for a specified time.

For stimulated conditions, add HGF to induce c-Met phosphorylation.

Lyse the cells and determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against phosphorylated c-Met (p-c-Met) and

total c-Met, as well as downstream targets like p-AKT and p-ERK.

Incubate with the appropriate HRP-conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

[11]
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Caption: JNJ-38877605 inhibits c-Met signaling by blocking ATP-dependent

autophosphorylation.
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Caption: A typical experimental workflow for evaluating JNJ-38877605 efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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